1-(chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole
Overview
Description
1-(Chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a chloromethyl group, a methyl group, and a thiophene ring
Scientific Research Applications
1-(Chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Mechanism of Action
Target of Action
It’s known that thiophene and its derivatives, which include this compound, have a wide range of therapeutic properties and diverse applications in medicinal chemistry . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene compounds are known to interact with various biological targets, leading to a range of effects . For instance, some thiophene compounds act as serotonin antagonists, which can be used in the treatment of Alzheimer’s .
Biochemical Pathways
Thiophene compounds are known to interact with a variety of biochemical pathways, leading to their diverse therapeutic properties .
Pharmacokinetics
The development of new antimicrobial agents with better pharmacodynamic and pharmacokinetic properties is a pressing need .
Result of Action
Thiophene compounds are known to have a wide range of effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Action Environment
The development of new methods for the synthesis of thiophene compounds, including environmentally friendly but still effective and selective reaction procedures, is required .
Future Directions
Biochemical Analysis
Biochemical Properties
1-(chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as kinases and oxidoreductases, which are crucial in cellular signaling and metabolic pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. Additionally, the thiophen-2-yl group contributes to the compound’s ability to interact with aromatic amino acids in protein active sites, enhancing its binding affinity and specificity .
Cellular Effects
This compound has been observed to influence various cellular processes, including cell signaling, gene expression, and cellular metabolism. In particular, this compound can modulate cell signaling pathways by inhibiting key kinases involved in signal transduction. This inhibition can lead to altered phosphorylation states of downstream targets, affecting cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact gene expression by interacting with transcription factors and regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound’s chloromethyl group can form covalent bonds with cysteine residues in enzyme active sites, leading to irreversible inhibition of enzyme activity. Additionally, the thiophen-2-yl group can engage in π-π stacking interactions with aromatic residues, stabilizing the compound’s binding to target proteins. These interactions can result in the inhibition of enzyme activity, modulation of protein function, and alterations in gene expression. The overall effect is a disruption of cellular processes that rely on the targeted enzymes and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to assess its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its effects on cellular function can vary over time, with prolonged exposure leading to cumulative changes in enzyme activity, gene expression, and cellular metabolism. These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biochemical properties .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound are dose-dependent. At lower doses, the compound exhibits minimal toxicity and can effectively modulate target enzymes and proteins. At higher doses, toxic effects such as oxidative stress, inflammation, and cellular damage have been observed. These adverse effects are likely due to the compound’s ability to form covalent bonds with multiple cellular targets, leading to widespread disruption of cellular processes. Therefore, careful consideration of dosage is essential when using this compound in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. Additionally, the compound’s interactions with oxidoreductases can influence metabolic flux and alter the levels of key metabolites. These metabolic pathways highlight the compound’s potential impact on cellular metabolism and its relevance in biochemical research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation. Once inside the cell, the compound can bind to cytoplasmic and nuclear proteins, affecting its localization and distribution. These interactions play a crucial role in determining the compound’s bioavailability and its overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting signals on proteins. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the compound’s localization and activity. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical effects and potential therapeutic applications .
Preparation Methods
The synthesis of 1-(chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.
Chloromethylation: The final step involves the chloromethylation of the pyrazole ring, which can be achieved using chloromethyl methyl ether in the presence of a Lewis acid like zinc chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the thiophene ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Comparison with Similar Compounds
1-(Chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole can be compared with other thiophene-containing pyrazoles:
1-(Chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole: Lacks the methyl group, which may affect its reactivity and binding properties.
1-(Bromomethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole: The bromomethyl group may offer different reactivity in substitution reactions compared to the chloromethyl group.
1-(Chloromethyl)-5-methyl-3-(furan-2-yl)-1H-pyrazole: Substitution of the thiophene ring with a furan ring can alter the electronic properties and biological activity of the compound.
Properties
IUPAC Name |
1-(chloromethyl)-5-methyl-3-thiophen-2-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-7-5-8(11-12(7)6-10)9-3-2-4-13-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYSUIKMIYCVSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCl)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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